molecular formula C13H8BrCl2N3O2S B7440484 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole

Cat. No. B7440484
M. Wt: 421.1 g/mol
InChI Key: IHVVBSWWOFHVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole, also known as BCMB or Bay 38-7690, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). PDE5 inhibitors are widely used in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). BCMB is a promising candidate for the development of new PDE5 inhibitors due to its high potency and selectivity.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole involves the inhibition of PDE5, which is responsible for the degradation of cGMP. PDE5 hydrolyzes cGMP to GMP, which leads to the termination of the cGMP signaling pathway. 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole binds to the catalytic site of PDE5 and blocks its activity, resulting in the accumulation of cGMP and the activation of downstream signaling pathways (3).
Biochemical and Physiological Effects:
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole has been shown to have potent vasodilatory effects in various animal models of cardiovascular diseases. In a rat model of pulmonary hypertension, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole significantly reduced pulmonary arterial pressure and improved pulmonary vascular remodeling (4). In a rabbit model of atherosclerosis, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole reduced the formation of atherosclerotic plaques and improved endothelial function (5). In addition, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole has been shown to improve erectile function in animal models of ED (6).

Advantages and Limitations for Lab Experiments

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole is a highly potent and selective inhibitor of PDE5, which makes it an ideal tool for studying the cGMP signaling pathway. However, the high potency of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole may also cause off-target effects, which should be carefully evaluated in experimental settings. In addition, the solubility and stability of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole may pose challenges in experimental design and interpretation.

Future Directions

Future research on 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole may focus on the following directions:
1. Optimization of the synthesis method to improve the yield and purity of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole in animal models and humans.
3. Investigation of the therapeutic potential of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole in various diseases such as PAH, cardiovascular diseases, and neurological disorders.
4. Development of novel PDE5 inhibitors based on the structure of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole.
5. Evaluation of the safety and toxicity of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole in preclinical and clinical studies.
Conclusion:
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole is a highly potent and selective inhibitor of PDE5, which has shown promising therapeutic potential in various diseases. The mechanism of action of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole involves the inhibition of PDE5, leading to the accumulation of cGMP and the activation of downstream signaling pathways. Future research on 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole may lead to the development of novel PDE5 inhibitors and the discovery of new therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole involves several steps starting from 2-bromo-4,5-dichlorobenzenesulfonamide and 5-methyl-1H-benzotriazole. The detailed synthesis method has been described in the literature (1). The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole has been extensively studied for its potential therapeutic applications in various diseases such as ED, PAH, and cardiovascular diseases. In vitro and in vivo studies have demonstrated that 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole is a highly potent and selective inhibitor of PDE5, which plays a crucial role in regulating the cGMP signaling pathway. By inhibiting PDE5, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole increases the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation (2).

properties

IUPAC Name

1-(2-bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2N3O2S/c1-7-2-3-12-11(4-7)17-18-19(12)22(20,21)13-6-10(16)9(15)5-8(13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVVBSWWOFHVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromo-4,5-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.